molecular formula C16H23BO3 B13435994 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Cat. No.: B13435994
M. Wt: 274.2 g/mol
InChI Key: GYYRSVYQIKGKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a boronic acid derivative supplied for research use only. This compound is not intended for diagnostic or therapeutic applications. Boronic acid pinacol esters are stable, versatile intermediates in organic synthesis. They are widely utilized as key building blocks in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl carbon-carbon bonds, which are fundamental in constructing complex molecules for pharmaceutical and materials science research . The pinacol ester group serves as a protecting group for boronic acids, enhancing their stability and shelf-life while remaining readily deprotected under mild acidic conditions when needed . Compounds of this class have significant relevance in medicinal chemistry and drug discovery. Boronic acid derivatives are known to act as inhibitors for serine proteases and have been incorporated into FDA-approved therapeutics, underscoring their value in developing new bioactive molecules . Furthermore, structurally similar phenylboronic acid pinacol esters have been engineered into smart, reactive oxygen species (ROS)-responsive drug delivery systems, where the boronic ester bond cleaves in the presence of elevated ROS levels, allowing for targeted drug release in diseased tissues . The tetrahydrofuran (oxolane) moiety in this particular ester may influence the compound's solubility and electronic properties, potentially offering unique advantages in specific research applications.

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxolan-2-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h7-10,14H,5-6,11H2,1-4H3

InChI Key

GYYRSVYQIKGKNM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCO3

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 4-(Oxolan-2-yl)phenylboronic acid pinacol ester: A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester, a heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its chemical identity, key applications, and the practical considerations for its use in the laboratory.

Chemical Identity and Core Properties

4-(Oxolan-2-yl)phenylboronic acid pinacol ester, also known as 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydrofuran, is a bifunctional organic compound. It incorporates a stable pinacol boronic ester, primed for palladium-catalyzed cross-coupling reactions, and a saturated oxolane (tetrahydrofuran) ring, a valuable motif in contemporary drug discovery.

While a specific, dedicated CAS number for this exact structure is not widely indexed in public chemical databases, its identity is unambiguously defined by its structure. For reference, structurally similar compounds include 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester (CAS No. 1312479-26-7).

Chemical Structure:

Caption: Structure of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₆H₂₃BO₃
Molecular Weight 274.16 g/mol
Appearance Typically a white to off-white solid.
Solubility Soluble in common organic solvents (THF, Dioxane, DMF, Chloroform).

| Stability | Pinacol esters offer enhanced stability over free boronic acids but are susceptible to hydrolysis.[1][2] Store under an inert atmosphere. |

Synthesis and Availability

This reagent is typically synthesized via a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation.[3] The common synthetic route involves the reaction of a precursor, 2-(4-bromophenyl)tetrahydrofuran, with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.

Synthetic Precursor: 2-(4-bromophenyl)tetrahydrofuran can be prepared through various organic chemistry methods, including the cyclization of appropriate precursors.

This building block is available from several specialized chemical suppliers as a catalogue item.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[4][5] This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[6][7] The pinacol ester provides a stable, easy-to-handle source of the arylboronic acid necessary for the catalytic cycle.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R¹-Pd(II)L₂-R² Transmetalation->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicEster R²-B(OR)₂ BoronicEster->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol:

This protocol provides a robust starting point for the coupling of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester with a generic aryl bromide.

Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.

Materials:

  • 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 4-(Oxolan-2-yl)phenylboronic acid pinacol ester, and potassium carbonate.

    • Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio. The mixture should be stirred to ensure homogeneity.

    • Causality: The solvent system is chosen to dissolve both the organic reagents and the inorganic base. Water is often essential for the transmetalation step.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: This step removes dissolved oxygen, which can degrade the catalyst and lead to unwanted side reactions.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.

    • Causality: The catalyst is added last to minimize its exposure to any residual oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Significance in Drug Discovery and Medicinal Chemistry

The incorporation of saturated heterocyclic rings like oxolane (tetrahydrofuran) is a widely used strategy in modern medicinal chemistry. These motifs can significantly improve the physicochemical properties of drug candidates.

  • Improved Solubility: The polar oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility compared to a simple alkyl or aryl substituent.

  • Metabolic Stability: The saturated ring can block sites of metabolic oxidation, increasing the half-life of a drug molecule.

  • Vectorial Exit: The introduction of polarity and three-dimensionality can help molecules escape lipophilic cell membranes and improve their pharmacokinetic profile.

While specific examples utilizing 4-(Oxolan-2-yl)phenylboronic acid pinacol ester are found in proprietary drug development pipelines, the utility of closely related phenylboronic acid pinacol esters is well-documented in the synthesis of bioactive compounds, including kinase inhibitors and other therapeutic agents.[8] For instance, phenylboronic acid pinacol ester derivatives are key intermediates in the synthesis of materials for ROS-responsive drug delivery systems and for treating conditions like periodontitis.[9][10]

Table 2: Representative Applications of Phenylboronic Acid Pinacol Esters in Medicinal Chemistry

Reagent Type Application Area Reference
4-Aminophenylboronic acid pinacol ester Synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors for cancer therapy. [8]
Phenylboronic acid pinacol ester functionalized polymers Development of reactive oxygen species (ROS)-responsive nanoparticles for targeted drug delivery. [10]

| Various arylboronic acid pinacol esters | Synthesis of potential antitubercular and antimicrobial compounds. | [3] |

Handling, Storage, and Safety

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Pinacol boronic esters are sensitive to moisture and can hydrolyze over time to the corresponding boronic acid.[4]

  • Safety: While generally stable, boronic acids and their esters should be treated as potentially harmful chemicals. Consult the Safety Data Sheet (SDS) from the supplier for specific hazard information.

Conclusion

4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a valuable and versatile building block for organic synthesis and drug discovery. Its pre-installed, stable boronic ester functionality makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, while the oxolane moiety offers a strategic tool for optimizing the pharmacokinetic properties of target molecules. Understanding its properties and the rationale behind its application allows researchers to effectively leverage this reagent in the creation of novel and complex molecular architectures.

References

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Vertex AI Search.
  • A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis. (2025, December). BenchChem.
  • Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. (2012, March 16). PubMed.
  • 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester. (n.d.). AiFChem.
  • (4-(naphthalen-2-yl)phenyl)boronic acid, pinacol ester. (n.d.). Boron Molecular.
  • 4-Aminophenylboronic acid pinacol ester. (n.d.). Sigma-Aldrich.
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI.
  • Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. (n.d.). Royal Society of Chemistry.
  • 4-Aminophenylboronic acid pinacol ester. (n.d.). MedChemExpress.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). ResearchGate.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures.
  • The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. (2024, April 15). PubMed.

Sources

Unlocking New Frontiers: A Technical Guide to the Potential Research Areas of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block at the Intersection of Medicinal Chemistry and Materials Science

In the landscape of chemical synthesis, the strategic design of novel building blocks is paramount to innovation. 4-(Oxolan-2-yl)phenylboronic acid pinacol ester emerges as a molecule of significant interest, poised at the confluence of established synthetic utility and unexplored potential. This technical guide provides a comprehensive overview of this compound, from its fundamental properties and proposed synthesis to a forward-looking exploration of its potential applications in drug discovery and advanced materials. The incorporation of the oxolane (tetrahydrofuran) moiety, a privileged scaffold in numerous FDA-approved pharmaceuticals, onto a versatile phenylboronic acid pinacol ester platform presents a unique opportunity for researchers to develop next-generation therapeutics and functional materials.[1][2][3] This document serves as a roadmap for scientists and drug development professionals, offering not just theoretical possibilities but also actionable experimental protocols to pioneer research in this exciting area.

Core Molecular Attributes and a Proposed Synthetic Pathway

Proposed Synthesis of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Step 1: Synthesis of 2-(4-bromophenyl)tetrahydrofuran

A reliable method for the synthesis of 2-aryltetrahydrofurans involves the acid-catalyzed cyclization of a corresponding γ-hydroxyalkene or a related precursor.[4][5][6] A plausible approach starts from 4-bromostyrene and involves a multi-step sequence to introduce the necessary functionality for cyclization. A more direct route could involve the reaction of 4-bromophenylmagnesium bromide with 2-chlorotetrahydrofuran.

Step 2: Miyaura Borylation

The conversion of the 2-(4-bromophenyl)tetrahydrofuran intermediate to the target boronic acid pinacol ester can be efficiently achieved via the Miyaura borylation reaction.[7][8][9][10][11] This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of arylboronates due to its mild conditions and high functional group tolerance.[8][10]

PropertyValueSource
Molecular Formula C₁₆H₂₃BO₃Calculated
Molecular Weight 274.16 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, EtOAc)Analogy

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The tetrahydrofuran ring is a key structural motif in a variety of biologically active natural products and synthetic drugs.[1][2][3] Its presence can enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The combination of this privileged scaffold with the versatile phenylboronic acid pinacol ester opens up several promising avenues for drug discovery.

Novel Protease Inhibitors

The boronic acid moiety is a well-established pharmacophore in the design of protease inhibitors, with bortezomib being a prominent example. The oxolane group can be explored as a novel P1 or P2 ligand to modulate binding affinity and selectivity for various protease targets implicated in cancer, viral infections, and inflammatory diseases. The tetrahydrofuran ring can form crucial hydrogen bonds with the enzyme backbone, enhancing potency.[12][13]

Development of Anti-Infective Agents

The furan and tetrahydrofuran cores are present in numerous compounds with antibacterial and antifungal activities.[14][15][16] The 4-(Oxolan-2-yl)phenyl moiety could be incorporated into known anti-infective scaffolds via Suzuki-Miyaura coupling to generate novel derivatives with improved efficacy and pharmacokinetic profiles. The oxolane ring can influence the overall lipophilicity and polarity of the molecule, potentially leading to better penetration of microbial cell walls.

Probes for Chemical Biology

The phenylboronic acid group is known to reversibly bind to diols, a property that can be exploited for the development of chemical probes to study biological systems. The 4-(Oxolan-2-yl)phenylboronic acid pinacol ester could be functionalized with fluorescent tags or other reporter groups to create probes for detecting and imaging specific glycans or glycoproteins, which play crucial roles in cell signaling and disease progression.

Experimental Protocol: Suzuki-Miyaura Coupling for Library Synthesis

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester with various aryl halides to generate a library of compounds for biological screening.

Suzuki_Miyaura_Coupling reagents Aryl Halide (1.0 eq) 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Base (e.g., K₂CO₃, 2.0 eq) Solvent (e.g., Toluene/H₂O) reaction_vessel Reaction Vessel (Inert Atmosphere) reagents->reaction_vessel heating Heat (e.g., 80-100 °C) reaction_vessel->heating workup Aqueous Workup (Extraction with Organic Solvent) heating->workup purification Purification (Column Chromatography) workup->purification product Coupled Product purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vial, add the aryl halide (1.0 eq), 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Potential Research Area 2: Materials Science and Functional Polymers

Arylboronic acids and their pinacol esters are valuable components in the design of stimuli-responsive materials due to their dynamic covalent bonding with diols and their reactivity towards reactive oxygen species (ROS).[17][18][19]

ROS-Responsive Drug Delivery Systems

The phenylboronic acid moiety can be cleaved from a polymer backbone in the presence of ROS, which are often upregulated in inflammatory or tumor microenvironments.[20] 4-(Oxolan-2-yl)phenylboronic acid pinacol ester can be copolymerized into biocompatible polymers to create nanoparticles for targeted drug delivery. The oxolane group may enhance the biocompatibility and circulation time of these nanoparticles. Upon reaching the target site, the elevated ROS levels would trigger the release of an encapsulated therapeutic agent.

Self-Healing Hydrogels

The reversible formation of boronate esters with diols can be utilized to create self-healing hydrogels.[17] By incorporating 4-(Oxolan-2-yl)phenylboronic acid pinacol ester into a polymer network containing diol functionalities, a hydrogel with dynamic crosslinks can be formed. The oxolane moiety could influence the mechanical properties and swelling behavior of the hydrogel. Such materials have potential applications in tissue engineering and soft robotics.

Glucose-Responsive Materials for Diabetes Management

Phenylboronic acids are known to bind with glucose, a diol. This interaction can be used to develop glucose-responsive materials for insulin delivery.[21] Hydrogels or nanoparticles functionalized with 4-(Oxolan-2-yl)phenylboronic acid could be designed to release insulin in response to high glucose levels. The oxolane group might modulate the pKa of the boronic acid, fine-tuning its glucose sensitivity at physiological pH.

Experimental Protocol: Synthesis of a ROS-Responsive Polymer

This protocol describes the synthesis of a block copolymer incorporating 4-(Oxolan-2-yl)phenylboronic acid pinacol ester for potential use in ROS-responsive drug delivery.

ROS_Polymer_Synthesis monomers Hydrophilic Monomer (e.g., PEG-methacrylate) 4-(Oxolan-2-yl)phenylboronic acid pinacol ester-methacrylate polymerization RAFT Polymerization (Solvent, Heat/UV) monomers->polymerization initiator RAFT Agent/Initiator initiator->polymerization purification Purification (Precipitation/Dialysis) polymerization->purification polymer ROS-Responsive Block Copolymer purification->polymer

Caption: Workflow for synthesizing a ROS-responsive polymer.

Step-by-Step Methodology:

  • Synthesize a polymerizable derivative of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (e.g., by esterification of a corresponding phenol with acryloyl chloride).

  • In a Schlenk flask, dissolve the hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether methacrylate), the boronic ester-containing monomer, and a RAFT agent (e.g., CTA) in a suitable solvent (e.g., dioxane).

  • Add a radical initiator (e.g., AIBN).

  • Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.

  • Place the flask in a preheated oil bath (e.g., 70 °C) and stir for the desired time to achieve the target molecular weight and conversion.

  • Terminate the polymerization by exposing the mixture to air and cooling in an ice bath.

  • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), and collect the solid by filtration.

  • Further purify the polymer by dialysis against an appropriate solvent to remove unreacted monomers and initiator fragments.

  • Lyophilize the purified polymer to obtain a solid product.

Conclusion and Future Outlook

4-(Oxolan-2-yl)phenylboronic acid pinacol ester represents a promising yet underexplored chemical entity with significant potential to drive innovation in both medicinal chemistry and materials science. The strategic combination of the biocompatible and pharmacologically relevant tetrahydrofuran moiety with the versatile and reactive phenylboronic acid pinacol ester creates a powerful platform for the development of novel therapeutics and functional materials. The proposed synthetic pathways are robust and based on well-established methodologies, providing a clear starting point for researchers. The outlined potential research areas, from targeted cancer therapies and new anti-infectives to stimuli-responsive drug delivery systems and self-healing materials, are grounded in sound scientific principles and supported by existing literature on analogous systems. It is the author's belief that this technical guide will serve as a valuable resource and a catalyst for further investigation into the rich and diverse chemistry of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester, ultimately leading to the development of new technologies that can address pressing challenges in medicine and materials science.

References

  • Nachimuthu, K., Daniel, G. B., Radhakrishnan, S., & Nallasivam, J. L. (Year). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. Journal Name, Volume(Issue), Pages. [Link to a relevant journal page]
  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (Year). Journal of Organic Chemistry. [Link]

  • Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (Year). Journal of Materials Chemistry B. [Link]

  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ChemMedChem. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (Year). Future Medicinal Chemistry. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2025). Molecules. [Link]

  • Miyaura Borylation Reaction. (Year). Organic Chemistry Portal. [Link]

  • Synthesis of tetrahydrofurans. (Year). Organic Chemistry Portal. [Link]

  • Stimuli-Responsive Boron-Based Materials in Drug Delivery. (Year). Pharmaceutics. [Link]

  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling. (2017). Chemical Communications. [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (2022). Marine Drugs. [Link]

  • Stimuli-responsive behaviour of the phenylboronic acid pinacol ester derivative. (Year). ResearchGate. [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. (Year). ResearchGate. [Link]

  • A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). Organic Letters. [Link]

  • Synthesis of 2,3-Dihydrofurans. (Year). Organic Chemistry Portal. [Link]

  • The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. (2024). Journal of Nanobiotechnology. [Link]

  • Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics. (2022). Journal of Materials Chemistry B. [Link]

  • Boronic Esters. (Year). Optima Chemical. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (Year). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Boronic Esters. (Year). Frontier Specialty Chemicals. [Link]

  • Examples of furan derivatives with biological activity. (Year). ResearchGate. [Link]

  • 4-Formylphenylboronic acid. (Year). Wikipedia. [Link]

  • Process for the preparation of substituted phenylboronic acids. (Year).
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ChemMedChem. [Link]

  • Diverse Pharmacological Potential of Various Furanone Derivatives: A Mini-Review. (Year). Journal of Drug Delivery and Therapeutics. [Link]

  • A Large, Laboratory-Scale Synthesis of [4-(2-(2H)-Tetrahydropyranyloxy)phenyl]boronic Acid. (2016). ACS Figshare. [Link]

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Methodological & Application

Application Note: High-Efficiency Synthesis of Oxolane-Functionalized Poly(p-phenylene)s via Suzuki-Miyaura Polycondensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (CAS: 1253267-24-9 analog) as a functional monomer in the synthesis of soluble, polar-functionalized conjugated polymers. Unlike standard alkyl-substituted monomers, the oxolane (tetrahydrofuran) moiety introduces polarity and Lewis basicity directly to the polymer backbone without disrupting


-conjugation. This protocol focuses on Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP)  to generate high-molecular-weight Poly(p-phenylene) (PPP) derivatives suitable for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and solid-state lithium-ion conductors.

Introduction: The Strategic Role of the Oxolane Moiety

In organic electronics, the "side-chain engineering" of conjugated polymers is as critical as the backbone itself. While alkyl chains (e.g., hexyl, octyl) are standard for inducing solubility, they are electrically insulating and non-polar.

The 4-(Oxolan-2-yl)phenylboronic acid pinacol ester offers a distinct material advantage:

  • Dielectric Tuning: The cyclic ether (oxolane) increases the dielectric constant of the resulting polymer film compared to pure alkyl chains, improving charge dissociation in OPVs.

  • Solubility & Morphology: The bulky, non-planar oxolane ring disrupts inter-chain

    
    -stacking sufficiently to allow solution processing (spin-coating) while maintaining a high glass transition temperature (
    
    
    
    ) due to restricted rotation.
  • Ion Coordination: The ether oxygen acts as a Lewis base, enabling coordination with metal ions (e.g.,

    
    ), making these polymers candidates for binder materials in battery electrodes.
    

Core Application: Suzuki-Miyaura Polycondensation[1]

The primary application of this monomer is its copolymerization with aryl dihalides to form functionalized Poly(p-phenylene)s. The pinacol ester (Bpin) group is the preferred boron species for these reactions due to its stability against protodeboronation compared to free boronic acids.

Reaction Mechanism & Design

The polymerization follows the


 step-growth mechanism (or 

if the monomer is bifunctionalized). For this protocol, we describe the copolymerization of the Oxolane-Bpin monomer (acting as a capping agent or functional core if diborylated) with a dibromo-fluorene or dibromo-phenylene host.
Critical Design Parameter: Stoichiometry

In step-growth polymerization, molecular weight is dictated by the Carothers equation. Precise 1:1 stoichiometry between boronic ester and halide functionalities is required for high


.

SuzukiCycle cluster_legend Cycle Stages Cat Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Ar-Br enters) Cat->OxAdd Initiation Met Transmetalation (Oxolane-Bpin enters) OxAdd->Met Pd(II)-Ar-Br RedElim Reductive Elimination (Polymer Growth) Met->RedElim Pd(II)(Ar)(Ar') RedElim->Cat Regeneration Base Base Activation (OH- / CO3--) Base->Met Activates Bpin

Figure 1: Catalytic cycle emphasizing the activation of the Oxolane-Bpin monomer.

Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene-co-oxolanylphenylene)

This protocol describes the copolymerization of a dibromo-fluorene host with a diborylated analog of the topic molecule. Note: If using the mono-Bpin topic molecule, it acts as an end-capper. This protocol assumes the user has the diborylated monomer or is coupling the mono-Bpin to a halogenated polymer backbone.

Materials & Reagents
  • Monomer A: 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

  • Monomer B: 1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(oxolan-2-yl)benzene (1.0 eq) [Functionalized Analog]

  • Catalyst:

    
     (0.5 - 1.0 mol%) or 
    
    
    
    for difficult couplings.
  • Base:

    
     (2M aqueous solution).
    
  • Solvent: Toluene / 1,4-Dioxane (2:1 ratio). Note: THF is avoided as solvent to prevent confusion with the functional group, though it is chemically compatible.

  • Phase Transfer Agent: Aliquat 336 (catalytic amount).

Step-by-Step Methodology

Step 1: Inert Environment Setup All reagents must be handled under Nitrogen or Argon. Oxygen is the primary cause of catalyst poisoning (homocoupling defects).

  • Action: Flame-dry a 50 mL Schlenk flask and cycle vacuum/argon 3 times.

Step 2: Reagent Loading

  • Add Monomer A (500 mg, 0.91 mmol) and Monomer B (equivalent molarity) to the flask.

  • Add

    
     (10 mg).
    
  • Critical Check: Do not add the base yet.

Step 3: Solvent Degassing (The Freeze-Pump-Thaw)

  • Dissolve reactants in Toluene (10 mL).

  • Perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen.

  • Why: Oxygen promotes phosphine oxidation, deactivating the catalyst and leading to low molecular weight oligomers.

Step 4: Polymerization

  • Add the degassed 2M

    
     (3 mL) and Aliquat 336 (1 drop) via syringe under Argon flow.
    
  • Heat the mixture to 90°C with vigorous stirring for 48–72 hours.

  • Visual Cue: The solution should develop a strong blue/green fluorescence (if fluorene-based) and become viscous.

Step 5: End-Capping (Crucial for Stability)

  • After 48h, add Phenylboronic acid (excess) and stir for 4 hours (caps bromo- ends).

  • Add Bromobenzene (excess) and stir for 4 hours (caps boronate ends).

  • Reasoning: Uncapped ends act as charge traps in electronic devices and degradation sites.

Step 6: Purification

  • Precipitate the polymer by pouring the hot reaction mixture into Methanol (300 mL) containing 10% HCl (to neutralize base).

  • Filter the solid.

  • Soxhlet Extraction: Extract sequentially with Methanol (removes salts), Acetone (removes oligomers), and Hexanes.

  • Collect the final fraction with Chloroform .

Quality Control & Characterization

To ensure the material meets "Electronic Grade" standards, the following self-validating checks are required.

Structural Validation (NMR)
  • 1H NMR (CDCl3):

    • Look for the characteristic oxolane multiplets at

      
       1.8–2.4 ppm (CH2)  and 
      
      
      
      4.8–5.0 ppm (CH-O)
      .
    • Validation: Integration of the oxolane protons vs. the fluorene alkyl chain protons must match the feed ratio (1:1). Significant deviation indicates incomplete incorporation or side reactions.

Molecular Weight (GPC)
  • Gel Permeation Chromatography (THF eluent):

    • Target

      
       g/mol  and PDI 
      
      
      
      .
    • Failure Mode: If

      
      , the stoichiometry was likely off, or oxygen poisoned the catalyst.
      
Thermal Analysis (DSC)
  • The incorporation of the oxolane ring should raise the

    
     compared to dioctyl-only chains.
    
  • Expectation:

    
     (exact value depends on backbone).
    

Workflow Visualization

The following diagram outlines the critical path for the synthesis and purification, highlighting decision points for troubleshooting.

PolymerizationWorkflow Start Start: Reagent Prep (Monomer A + B) Degas Degassing (Freeze-Pump-Thaw) Start->Degas CatAdd Catalyst Addition (In Glovebox/Schlenk) Degas->CatAdd Reaction Polymerization 90°C, 48h CatAdd->Reaction Viscosity Viscosity Check (Is it thick?) Reaction->Viscosity Viscosity->Reaction No (Add time) EndCap End-Capping (Ph-B(OH)2 then Ph-Br) Viscosity->EndCap Yes Precip Precipitation in MeOH/HCl EndCap->Precip Soxhlet Soxhlet Extraction (MeOH -> Acetone -> CHCl3) Precip->Soxhlet Final Final Product (Vacuum Dry) Soxhlet->Final

Figure 2: Operational workflow for the synthesis of Oxolane-functionalized PPPs.

Troubleshooting Guide (The Self-Validating System)

IssueDiagnosticRoot CauseCorrective Action
Low Molecular Weight GPC shows

Stoichiometric imbalance or Oxygen leak.Recalculate monomer purity (often <99%). Ensure rigorous degassing.
Black Precipitate Visual inspection"Palladium Black" formation.Catalyst decomposition. Add excess ligand (

) or switch to

/SPhos.
Insoluble Polymer Material won't dissolve in

Cross-linking.Reduce reaction time or concentration. Ensure temperature does not exceed 100°C (avoids aryl-aryl exchange).
Missing Oxolane Signals 1H NMRProtodeboronation of monomer.The Bpin group hydrolyzed before coupling. Use anhydrous conditions for the initial catalyst mixing.

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Polymerization Protocol: Sakaguchi, K., et al. (2012). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s.[1] Macromolecules, 45(13), 5418–5426. Link

  • Functionalized Polyfluorenes: Scherf, U., & List, E. J. W. (2002). Semiconducting Polyfluorenes—Towards Molecular Electronics. Advanced Materials, 14(7), 477-487. Link

  • Boronic Ester Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application Notes and Protocols for Reactions Involving 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

4-(Oxolan-2-yl)phenylboronic acid pinacol ester is emerging as a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are often the cornerstone of novel therapeutic agents and functional materials. The presence of the oxolanyl (tetrahydrofuranyl) moiety introduces a key structural and physicochemical feature, potentially enhancing aqueous solubility and providing a handle for further chemical modification. This guide provides a comprehensive overview of the experimental setup for reactions involving this versatile reagent, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The protocols and insights presented herein are designed to be a practical resource for researchers at the bench, offering not just procedural steps, but also the underlying scientific rationale to empower effective experimental design and troubleshooting.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its effective and safe use.

Table 1: Physicochemical Properties of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester and Related Compounds

PropertyValue (for related compounds)Source
Molecular Weight~276.17 g/mol (Calculated)N/A
AppearanceTypically a white to off-white solid[1]
Melting Point45-50 °C (for 3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester)[2]
SolubilitySoluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether.[1]

Storage and Handling:

Boronic acid pinacol esters are generally more stable than their corresponding boronic acids; however, they are susceptible to hydrolysis, especially under acidic or basic conditions.[1] Therefore, it is crucial to adhere to the following storage and handling guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Handling: Handle in a well-ventilated area, such as a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] In case of contact, rinse the affected area thoroughly with water.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(pin) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Field-Proven Protocol: Synthesis of a Diastereomeric Mixture of Biaryl Compounds

The following protocol is adapted from a documented synthesis of diastereomeric biphenyl compounds, demonstrating the practical application of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester in a Suzuki-Miyaura coupling.[5]

Materials and Reagents
  • Aryl bromide (e.g., tert-Butyl N-[(2R,3R)-3-Methoxy-1-(N-{4-bromo-phenyl}-formamido)butan-2-yl]carbamate)

  • 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (racemic mixture)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium phosphate (K₃PO₄)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Microwave reaction vials

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Experimental Procedure
  • Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.1 equiv).

  • Solvent Addition: Add a 3:1 mixture of degassed 1,2-dimethoxyethane (DME) and water. The final concentration of the aryl bromide should be approximately 0.1 M.

  • Degassing: Seal the vial and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to prevent the oxidation of the Pd(0) catalyst.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and heat the reaction mixture to 160 °C for 6 minutes.[5]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomeric biphenyl products.[5]

Causality Behind Experimental Choices
  • Catalyst and Ligand (Pd(dppf)Cl₂·CH₂Cl₂): The dppf ligand is a robust and versatile phosphine ligand for Suzuki-Miyaura couplings. Its wide bite angle and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid pinacol ester for transmetalation without promoting significant side reactions. The choice of base can be critical, and screening of different bases (e.g., carbonates, hydroxides) may be necessary for optimization.

  • Solvent System (DME/H₂O): The use of a biphasic solvent system is common in Suzuki-Miyaura reactions. DME is a good solvent for the organic substrates and the palladium catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic ester. The ratio of the solvents can influence the reaction rate and yield.

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields compared to conventional heating.[5]

Analytical Monitoring and Characterization

Monitoring the progress of the reaction and characterizing the final product are essential for successful synthesis.

Table 2: Analytical Techniques for Reaction Monitoring and Product Characterization

TechniqueApplication
Thin-Layer Chromatography (TLC)Rapid and qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
High-Performance Liquid Chromatography (HPLC)Quantitative analysis of reaction conversion and purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile products and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)Structural elucidation of the final product and confirmation of its identity.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination to confirm the elemental composition of the product.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Suzuki-Miyaura Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of all solvents.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).
Protodeborylation of the boronic ester - Presence of excess water or protic solvents- Prolonged reaction times or high temperatures- Use anhydrous solvents and minimize the amount of water.- Optimize reaction time and temperature.
Homocoupling of the boronic ester - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere.- Reduce the catalyst loading.
Formation of byproducts - Side reactions of functional groups- Decomposition of starting materials or product- Protect sensitive functional groups if necessary.- Optimize reaction conditions (temperature, time) to minimize decomposition.

Logical Workflow for Reaction Optimization

Optimization_Workflow start Define Reaction: Aryl Halide + 4-(Oxolan-2-yl)phenylboronic acid pinacol ester catalyst Screen Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) start->catalyst base Screen Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) catalyst->base solvent Screen Solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O) base->solvent temp_time Optimize Temperature and Time solvent->temp_time analysis Analyze Yield and Purity (HPLC, NMR) temp_time->analysis analysis->catalyst Unacceptable end Optimized Protocol analysis->end Acceptable

Figure 2: A systematic workflow for optimizing Suzuki-Miyaura coupling conditions.

Conclusion

4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a promising reagent for the synthesis of novel biaryl compounds. A thorough understanding of its properties, coupled with a systematic approach to reaction optimization, will enable researchers to harness its full potential in their synthetic endeavors. The protocols and insights provided in this guide serve as a foundation for the successful application of this versatile building block in drug discovery and materials science.

References

  • . Frontier Specialty Chemicals. Accessed February 16, 2026.

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation . Journal of Medicinal Chemistry. [Link]

  • [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester Safety Data Sheet. SynQuest Laboratories, Inc.. Accessed February 16, 2026.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester.
  • Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters . The Journal of Organic Chemistry. [Link]

  • Boronic ester and acid compounds, synthesis and uses.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin . Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information . The Royal Society of Chemistry. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions . eScholarship, University of California. [Link]

  • 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid, pinacol ester . Boron Molecular. [Link]

  • ELECTRONIC DEVICES WITH MOLDED POLYMER STRUCTURES . WIPO Patentscope. [Link]

  • Diphenylmethane derivatives as SGLT2 inhibitors.
  • Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor . Journal of Medicinal Chemistry. [Link]

  • Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor . ACS Publications. [Link]

  • Oxadiazinone compounds for the treatment of hyperproliferative diseases.

Sources

Application Note: Base and Solvent Effects in Reactions of 4-(Oxolan-2-yl)phenylboronic Acid Pinacol Ester

[1]

Executive Summary

The Suzuki-Miyaura cross-coupling of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (Structure: a phenyl ring substituted with a tetrahydrofuran-2-yl group and a pinacol boronate) presents a unique set of optimization challenges.[1] While the pinacol (Bpin) ester provides superior shelf-stability compared to the free boronic acid, it exhibits lower reactivity in the transmetallation step. Furthermore, the 4-(oxolan-2-yl) moiety introduces a benzylic-like ether linkage that, while generally robust, dictates specific solubility requirements and stereochemical considerations.

This guide details the mechanistic influence of base and solvent selection on this specific substrate. It provides a validated protocol to maximize catalytic turnover while suppressing common side reactions such as protodeboronation and homocoupling.

Chemical Context & Mechanistic Insight

The Substrate Profile
  • Compound: 4-(Oxolan-2-yl)phenylboronic acid pinacol ester.

  • Functionality:

    • Bpin (Pinacol Boronate): A "masked" coupling partner. It is Lewis acidic but sterically bulky.

    • Oxolan-2-yl (Tetrahydrofuran-2-yl): A cyclic ether. It increases lipophilicity and is stable to base, but sensitive to strong Lewis acids or radical conditions that could erode the stereocenter at the C2 position.

The "Activation Gap"

A common failure mode with Bpin esters is running the reaction under strictly anhydrous conditions. Unlike free boronic acids, Bpin esters transmetallate slowly.

  • Pathway A (Anhydrous - Slow): The base (e.g., Alkoxide) must attack the Bpin directly to form a boronate-ate complex. The steric bulk of the pinacol group hinders this.[2]

  • Pathway B (Hydrolytic - Fast): In the presence of water and base, the Bpin ester hydrolyzes in situ to the free boronic acid (

    
    ), which then rapidly forms the active trihydroxyboronate species (
    
    
    ).

Expert Insight: For 4-(Oxolan-2-yl)phenylboronic acid pinacol ester, Pathway B is preferred . The oxolane ring ensures good solubility in organic solvents, but the reaction must contain a water co-solvent to facilitate the Bpin


Base & Solvent Interaction Matrix

The choice of base dictates the concentration of the active "ate" complex, while the solvent controls the phase transfer of that base.

ParameterRecommendationMechanistic Rationale
Solvent 1,4-Dioxane / Water (4:1) Dioxane solubilizes the lipophilic oxolanyl-phenyl backbone. Water dissolves the inorganic base and enables Bpin hydrolysis.
Alt. Solvent THF / Water (9:1) Good for lower temperatures. Warning: Stabilizer-free THF can form peroxides that degrade the catalyst.
Base

(2.0 - 3.0 equiv)
Phosphate acts as a distinct buffer, maintaining a pH that promotes transmetallation without accelerating protodeboronation.
Alt. Base

or

Carbonates are standard but can be less effective for sterically hindered coupling partners. Cesium improves solubility in organic phases.
Avoid Strong Alkoxides (

)
Can cause

-elimination or racemization of the oxolane ring if the system is strained.

Visualization: The Activation Pathway

The following diagram illustrates the critical role of the Base/Water system in unmasking the reactive species for this specific molecule.

BpinActivationSubstrate4-(Oxolan-2-yl)phenyl-Bpin(Lipophilic, Slow Reactivity)HydrolysisHydrolysis Step(Requires H2O + Base)Substrate->HydrolysisSlow without H2OAteComplexActive Boronate 'Ate' Complex[Ar-B(OH)3]-Substrate->AteComplexDirect Attack (Sterically Hindered)FreeAcidFree Boronic AcidAr-B(OH)2Hydrolysis->FreeAcidIn-situ generationFreeAcid->AteComplex+ OH-PdCyclePd(II) Transmetallation(Rate Determining Step)AteComplex->PdCycleFast TransferProductCoupled ProductPdCycle->Product

Figure 1: The hydrolytic activation pathway is the dominant mechanism for efficient coupling of Bpin esters. Direct transmetallation (dotted line) is often kinetically incompetent.

Validated Experimental Protocol

Protocol ID: SUZ-OX-01 (Standard Conditions)

Objective: Cross-coupling of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester with an aryl bromide/chloride.

Reagents:
  • Boronate: 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (1.1 - 1.2 equiv).

  • Electrophile: Aryl Bromide (1.0 equiv).

  • Catalyst:

    
     (3-5 mol%). Note: The ferrocene ligand is robust and resists oxidation.
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Procedure:
  • Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronate Ester (1.2 mmol),

    
     (3.0 mmol), and Pd catalyst (0.03 mmol).
    
  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove 
    
    
    . Oxygen promotes homocoupling of the boronate.[3]
  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Heat the block/bath to 80°C - 90°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

  • Monitoring: Check by HPLC/UPLC at 2 hours.

    • Target: >95% conversion of Aryl Bromide.

    • Observation: If Bpin ester remains but Aryl Bromide is consumed, the excess boronate has successfully compensated for any protodeboronation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and Brine (
    
    
    ). Dry organic layer over
    
    
    .
  • Purification: Flash chromatography. The oxolane ring is polar; expect the product to elute later than simple biaryls.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, use this decision matrix to adjust parameters.

IssueDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or lack of activation.1. Switch Base to

(higher solubility).2. Increase Temp to 100°C.3. Ensure solvents are degassed.
Protodeboronation The boronate is losing the Bpin group before coupling.1. Reduce Temp to 60-70°C.2. Switch solvent to n-Butanol (anhydrous conditions with

base).3. Add boronate in portions.
Homocoupling (Ar-Ar) Oxygen leak or Pd(II) reduction issues.1. Strictly degas solvents (sparge with Ar for 15 min).2. Reduce catalyst loading to 1 mol%.
Stereocenter Erosion Racemization of the oxolane ring.1. Avoid strong hydroxide bases (

,

).2. Use milder

or

.

Decision Tree for Solvent/Base Selection

OptimizationTreeStartStart: 4-(Oxolan-2-yl)phenyl-BpinCoupling OptimizationCheckElectrophileElectrophile Type?Start->CheckElectrophileArBrAryl Bromide/Iodide(Standard)CheckElectrophile->ArBrArClAryl Chloride(Challenging)CheckElectrophile->ArClStandardCondProtocol A:Dioxane/H2O (4:1)K3PO4, Pd(dppf)Cl2ArBr->StandardCondAdvancedCondProtocol B:XPhos Pd G3THF/H2O, K3PO4High Temp (100°C)ArCl->AdvancedCondProblemIssue Encountered?StandardCond->ProblemHydrolysisBoronate Hydrolysis(Protodeboronation)Problem->HydrolysisStalledReaction StalledProblem->StalledFixHydrolysisSwitch to Anhydrous:DMF, CsF, 100°CHydrolysis->FixHydrolysisFixStalledAdd more Water(Promote Bpin activation)Stalled->FixStalled

Figure 2: Strategic workflow for selecting conditions based on electrophile difficulty and observed failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed discussion on Bpin hydrolysis rates). [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. (Practical insights on water effects and pinacol esters). [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Discusses base/solvent effects on protodeboronation). [Link]

Application Notes and Protocols for the Scale-Up Synthesis Utilizing 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: Strategic Implementation of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester in Suzuki-Miyaura Cross-Coupling for Scale-Up Operations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3] Among these, boronic acid pinacol esters have gained prominence, particularly in process development and scale-up, due to their enhanced stability and ease of handling compared to the corresponding free boronic acids.[4][5] The pinacol ester functionality often prevents premature protodeboronation and allows for easier purification and storage.[4][5]

This guide focuses on 4-(Oxolan-2-yl)phenylboronic acid pinacol ester , a versatile building block that introduces a phenyl ring substituted with a tetrahydrofuran (THF) moiety. This specific structural motif is of significant interest in medicinal chemistry. The oxolane ring can act as a bioisostere or a key pharmacophoric element, influencing solubility, metabolic stability, and target engagement.

Successfully transitioning a Suzuki-Miyaura coupling involving this reagent from the bench to a multi-kilogram scale, however, is not a trivial undertaking. It requires a deep understanding of the reaction mechanism, careful selection of reagents and conditions, and a proactive approach to potential challenges such as catalyst deactivation, impurity profiles, and palladium removal.[6][7] This document provides a comprehensive, experience-driven guide to the scale-up synthesis, grounded in established chemical principles and supported by authoritative literature.

Physicochemical Properties and Handling

4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a solid at room temperature. While specific, verified data for this exact compound is not widely published, analogous functionalized phenylboronic acid pinacol esters are typically white to off-white crystalline solids.[8]

PropertyTypical Range/InformationRationale & Impact on Scale-Up
Molecular Formula C₁₅H₂₁BO₃Defines stoichiometry and reagent mass calculations.
Molecular Weight 260.14 g/mol Essential for accurate molar quantity calculations.
Appearance White to off-white solidVisual confirmation of material quality. Discoloration may indicate impurities.
Melting Point Not widely reported; analogous compounds range from 50-100°C.A defined melting range is a good indicator of purity.
Stability Stable under anhydrous conditions. Sensitive to hydrolysis.[5]Rigorous exclusion of water is critical until the reaction step. Store under inert gas.
Solubility Soluble in common organic solvents (e.g., Toluene, Dioxane, THF). Insoluble in water.Dictates solvent selection for the reaction and workup procedures.
Safety & Handling Precautions:

Based on safety data for analogous phenylboronic acid pinacol esters, the following precautions are mandated:[9][10][11][12]

  • Hazard Profile: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. For large-scale operations or when generating dust, a NIOSH-approved respirator is required.[11]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood or a contained charging system for large quantities. Avoid generating dust. Keep containers tightly closed and store in a cool, dry place away from strong oxidizing agents, acids, and bases.[10][11]

  • Spills: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a designated, labeled waste container for disposal.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and process optimization. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster Ar'-B(pin) + Base (e.g., OH⁻) BoronicEster->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[13]

  • Transmetalation: The organic group from the activated boronic ester (Ar') is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic ester.[4][14]

  • Reductive Elimination: The two organic fragments (Ar and Ar') couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[15]

Scale-Up Protocol: Suzuki-Miyaura Coupling of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester with an Aryl Bromide

This protocol is designed as a robust starting point for scale-up. It is imperative that a thorough risk assessment and small-scale optimization are conducted before proceeding to a large-scale campaign. This example uses a generic aryl bromide as the coupling partner.

Reagents and Materials:
ReagentMolar Eq.Rationale for Choice & Scale-Up Considerations
Aryl Bromide (Ar-Br)1.0The limiting reagent. Ensure high purity (>99%) to minimize side reactions.
4-(Oxolan-2-yl)phenylboronic acid pinacol ester 1.1 - 1.3A slight excess is used to drive the reaction to completion. A large excess can lead to homocoupling and purification challenges.[15]
Palladium on Carbon (10% Pd/C, 50% wet)0.005 - 0.02Heterogeneous catalyst simplifies removal via filtration, which is a major advantage at scale.[16] It is less prone to leaching than some homogeneous catalysts. Ensure the catalyst is from a reputable supplier with known activity.
Potassium Carbonate (K₂CO₃)2.0 - 3.0An effective, inexpensive, and commonly used base. Ensure it is finely powdered for better reactivity. Anhydrous grade is preferred.
Toluene~10 volA common solvent for Suzuki couplings, forms an effective biphasic mixture with water.
Deionized Water~3 volEssential for dissolving the base and facilitating the transmetalation step.
Nitrogen (N₂)-Crucial for preventing oxidation and deactivation of the Pd(0) catalyst.[15][17]
Experimental Workflow Diagram:

Workflow cluster_prep Reactor Preparation & Charging cluster_reaction Reaction Execution cluster_workup Workup & Isolation Inerting Inert Reactor (N₂ Purge) ChargeArBr Charge Aryl Bromide & Boronic Ester Inerting->ChargeArBr ChargeSolvent Charge Toluene ChargeArBr->ChargeSolvent AddBase Add Aqueous K₂CO₃ Solution ChargeSolvent->AddBase Degas Degas Mixture (Vacuum/N₂ Cycles) AddBase->Degas AddCatalyst Charge Pd/C Catalyst (as slurry) Degas->AddCatalyst Heat Heat to 85-90 °C AddCatalyst->Heat Monitor Monitor by HPLC/UPLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter off Pd/C Cool->Filter Separate Separate Phases Filter->Separate Wash Wash Organic Phase Separate->Wash Concentrate Solvent Swap/ Concentration Wash->Concentrate Crystallize Crystallize Product Concentrate->Crystallize Isolate Filter & Dry Product Crystallize->Isolate

Caption: Step-by-step workflow for the scaled-up Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and appropriately sized for the intended scale, allowing for at least 25% headspace.

    • Inert the reactor by purging with nitrogen for a minimum of 30 minutes. Maintain a positive nitrogen pressure throughout the process.[17] This is a critical step to prevent catalyst deactivation.

  • Charging Reagents:

    • Charge the aryl bromide (1.0 eq) and 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (1.2 eq) to the reactor as solids.

    • Add toluene (~7 volumes relative to the aryl bromide). Begin agitation to ensure the solids dissolve.

    • In a separate vessel, dissolve potassium carbonate (2.5 eq) in deionized water (~3 volumes).

  • Degassing:

    • Add the aqueous potassium carbonate solution to the reactor.

    • Thoroughly degas the biphasic mixture. This can be achieved by applying a vacuum to the reactor headspace and backfilling with nitrogen. Repeat this cycle at least 3-5 times. Inadequate degassing is a common cause of reaction failure due to oxygen poisoning the catalyst.[15]

  • Catalyst Charging and Reaction:

    • Charge the 10% Pd/C (0.01 eq, 50% wet) catalyst. For safety and ease of transfer, it is best to charge the catalyst as a slurry in a small amount of degassed toluene.

    • Begin heating the reaction mixture to 85-90°C with vigorous agitation. Efficient mixing is crucial for mass transfer between the aqueous and organic phases.[7]

    • Maintain the temperature and monitor the reaction progress by taking aliquots of the organic layer for HPLC or UPLC analysis (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.

  • Workup and Product Isolation:

    • Once the reaction is complete (as determined by the consumption of the limiting aryl bromide), cool the mixture to room temperature (20-25°C).

    • Filter the reaction mixture through a pad of celite or a suitable filter aid to remove the heterogeneous Pd/C catalyst. Wash the filter cake with toluene to ensure complete product recovery.

    • Transfer the filtrate to a separatory funnel or a vessel equipped for phase separation. Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.

    • Concentrate the organic layer under reduced pressure. A solvent swap to a suitable crystallization solvent (e.g., isopropanol, heptane, or a mixture) may be necessary.

    • Induce crystallization by cooling the concentrated solution. The product can be isolated by filtration, washed with a cold, non-polar solvent (like heptane), and dried under vacuum.

Troubleshooting Common Scale-Up Issues

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Insufficient Degassing 3. Poor Quality Reagents 4. Insufficient Temperature or Mixing1. Ensure a robust nitrogen blanket is maintained.[17] 2. Improve the vacuum/N₂ backfill cycles.[15] 3. Verify the purity of starting materials and the base. 4. Check thermocouple calibration and increase agitation rate.
Significant Homocoupling of Boronic Ester 1. Presence of Oxygen 2. High Reaction Temperature 3. Using a Pd(II) source without proper in-situ reduction1. Rigorously exclude oxygen through effective degassing.[15] 2. Lower the reaction temperature if conversion rates are still acceptable. 3. Using a Pd(0) source or a well-defined precatalyst can mitigate this.
Protodeboronation (Loss of Boronic Ester) 1. Presence of excess water or acid 2. Prolonged reaction time at high temperature1. Use anhydrous solvents and ensure the base is not contaminated. 2. Optimize the reaction to minimize time. Consider using a more stable boronic ester derivative if this is a persistent issue.[4]
High Residual Palladium in Product 1. Incomplete filtration of Pd/C 2. Leaching of Pd into the solution1. Use a finer grade of filter aid or a secondary filtration step. 2. Treat the organic solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers) before final concentration.
Difficult Phase Separation Formation of an emulsionAdd a small amount of brine or increase the temperature slightly to help break the emulsion. Ensure agitation is not excessively high during workup.

References

  • Paul, S., Islam, M., & Islam, M. (2015). Suzuki–Miyaura Reaction by Heterogeneously Supported Pd in Water: Recent Studies. RSC Adv., 5, 42193-42221. [Link]

  • Yamamoto, H. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Organic Process Research & Development. [Link]

  • iChemical. Phenylboronic acid pinacol ester, CAS No. 24388-23-6. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 104(12), 6217-6254. [Link]

  • Takeda Pharmaceuticals. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • PubChem. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester. [Link]

  • Kobayashi, S., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 20(1), 1036-1046. [Link]

  • Reddit. (2025). Troubleshooting a Miyaura borylation. [Link]

  • González, J., et al. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Letters, 24(44), 8170-8174. [Link]

  • Aurora Fine Chemicals. Material Safety Data Sheet for 9,9-DiMethylfluorene-3-boronic acid pinacol ester. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Boron Molecular. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Bhayana, B., Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]

  • De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Oxolan-2-yl)phenyl Cross-Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PUR-2026-OXO Subject: Troubleshooting & Purification Protocols for Suzuki-Miyaura Products Derived from 4-(Oxolan-2-yl)phenylboronic Acid Pinacol Ester Status: Open Agent: Senior Application Scientist

Introduction: The Chemistry Context

You are likely utilizing 4-(Oxolan-2-yl)phenylboronic acid pinacol ester as a scaffold to introduce a tetrahydrofuran (THF) moiety into a biaryl system via Suzuki-Miyaura cross-coupling. While the pinacol (Bpin) ester offers superior stability compared to free boronic acids, it introduces specific downstream processing challenges.

Key Structural Considerations:

  • The Oxolane (THF) Ring: This ether linkage is stable under basic cross-coupling conditions but sensitive to strong Lewis acids (ring-opening risk) and oxidation (peroxide formation).

  • The Pinacol Byproduct: Upon transmetalation, the pinacol group is released. Pinacol is notoriously difficult to remove due to its amphiphilic nature—it co-elutes with products on silica and sublimes during drying, contaminating final compounds.

  • Protodeboronation: The 4-substituted phenyl ring is moderately susceptible to hydrolytic cleavage of the C-B bond under high pH, yielding the deboronated byproduct (2-phenyltetrahydrofuran).

Module 1: The Purification Workflow (Decision Logic)

Before selecting a protocol, diagnose your crude mixture using the following logic flow.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC/LC-MS Analysis Start->CheckTLC PinacolPresent Pinacol/Bpin Contamination? CheckTLC->PinacolPresent PdHigh Residual Pd > 10ppm? PinacolPresent->PdHigh No OxidativeWorkup Protocol A: Oxidative Cleavage (NaIO4) PinacolPresent->OxidativeWorkup Yes (High Lipophilicity Product) F_Workup Protocol B: Fluoride Wash (KHF2) PinacolPresent->F_Workup Yes (Acid Sensitive Product) Scavenger Protocol C: SiliaMetS® / Activated Carbon PdHigh->Scavenger Yes Column Flash Chromatography (Buffered Silica) PdHigh->Column No OxidativeWorkup->PdHigh F_Workup->PdHigh Scavenger->Column Final Pure Biaryl Product Column->Final

Figure 1: Decision matrix for selecting the appropriate workup based on impurity profile.

Module 2: Troubleshooting Guides (FAQ)

Issue 1: Persistent Pinacol Contamination

Symptom: NMR shows a singlet at ~1.2-1.3 ppm (pinacol methyls) that persists after flash chromatography. The product appears as a sticky oil instead of a solid.

Root Cause: Pinacol is "sticky" on silica gel and often streaks, co-eluting with products of moderate polarity. It also sublimes, meaning it can coat the inside of your rotavap or lyophilizer and re-contaminate the sample.

Resolution Protocol A: Oxidative Cleavage (Recommended) This method chemically destroys the pinacol diol, converting it into acetone (volatile) and boric acid (water-soluble).

  • Dissolution: Dissolve the crude Suzuki product in a 1:1 mixture of THF/Water.

  • Oxidation: Add Sodium Periodate (NaIO₄) (4.0 equiv relative to Bpin).

  • Reaction: Stir vigorously at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4][5] Periodate specifically cleaves the vicinal diol of pinacol.

  • Quench: Add aqueous sodium thiosulfate to quench excess oxidant.

  • Extraction: Extract with Ethyl Acetate (EtOAc). The pinacol is now converted to acetone (removed in vacuo) and boric acid (stays in aqueous layer).

Resolution Protocol B: Fluoride Wash (Aggressive) If the product is stable to fluoride, this converts residual Bpin/pinacol species into water-soluble trifluoroborates.

  • Reagent: 1M Aqueous

    
     (Potassium Bifluoride).
    
  • Step: Wash the organic layer vigorously with 1M

    
     for 15 minutes.
    
  • Warning: Glassware etching is possible; use plasticware if prolonged contact is required.

Issue 2: Protodeboronation (Loss of Functional Group)

Symptom: LC-MS shows a mass corresponding to [M - Bpin + H]. You are isolating 2-phenyltetrahydrofuran instead of the biaryl.

Root Cause: The C-B bond is susceptible to base-catalyzed hydrolysis. Although the oxolane ring is not as electron-withdrawing as a pyridine ring, high temperatures (>80°C) and strong hydroxide bases (NaOH, KOH) accelerate this pathway.

Mechanism Visualization:

Protodeboronation Start Ar-B(OR)2 (Starting Material) Complex [Ar-B(OH)(OR)2]- (Ate-Complex) Start->Complex + OH- (Base) Transition Ar-H + B(OR)3 (Hydrolysis) Complex->Transition Slow Step (Requires H2O)

Figure 2: Base-catalyzed protodeboronation pathway.

Corrective Actions:

  • Switch Base: Replace carbonates/hydroxides with Potassium Phosphate (

    
    )  or Cesium Fluoride (CsF) . These provide activation without high concentrations of free hydroxide [1].
    
  • Water Control: Use anhydrous conditions for the coupling (e.g., Dioxane/CsF) if the substrate is prone to hydrolysis, though Suzuki typically requires some water.

  • Temperature: Lower reaction temperature to 60°C and extend reaction time.

Issue 3: Residual Palladium (Metal Scavenging)

Symptom: Product is colored (grey/brown/yellow) or fails elemental analysis limits (<10 ppm required for pharma).

Comparison of Scavenging Methods:

MethodSelectivitySpeedBest For...
SiliaMetS® Thiol HighModerate (1-4h)Pd(II) and Pd(0) species. Best general purpose.
Activated Carbon LowFast (30 min)Bulk removal; may adsorb product.
Celite Filtration Very LowFastRemoving precipitated Pd black only.
NaHSO₃ Wash ModerateFastSoluble Pd removal during aqueous workup [2].

Protocol: Thiol-Modified Silica Scavenging

  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (or equivalent) at 20-50 wt% relative to the theoretical Pd mass.

  • Stir at 40°C for 2-4 hours.

  • Filter through a 0.45 µm PTFE filter.

  • Concentrate.[6]

Module 3: Stability & Storage of the Oxolane Moiety

Critical Warning: The 4-(oxolan-2-yl) moiety contains a benzylic-like ether position.

  • Peroxide Formation: Like THF solvent, this substructure can form peroxides upon prolonged exposure to air and light.

  • Storage: Store purified products under Nitrogen/Argon at -20°C.

  • Acid Sensitivity: Avoid using strong acids (HCl, TFA) during workup, as this may open the THF ring or cause epimerization if the C2 position is chiral.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Tu, S., et al. (2019).[7] The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery. Organic Process Research & Development, 23(10), 2175–2180.[7] Link[7]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Yudin, A. K. (2011). Amphoteric Boronates: The MIDA Boronate Strategy. Wiley-VCH.

Sources

Overcoming low reactivity of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering stalled conversion or low yields with 4-(Oxolan-2-yl)phenylboronic acid pinacol ester . While the para-substitution of the oxolane (tetrahydrofuran) ring suggests a sterically accessible boron center, the pinacol (BPin) ester moiety itself is often the kinetic bottleneck .

Unlike free boronic acids, BPin esters possess high thermal and hydrolytic stability. In Suzuki-Miyaura cross-coupling, this stability becomes a liability.[1] The transmetallation step—where the organic fragment transfers to Palladium—is significantly slower for esters than for their hydrolyzed boronic acid/boronate counterparts.

This guide provides a self-validating protocol to accelerate this reaction by forcing the in situ activation of the BPin species while preserving the integrity of the oxolane ring.

Module 1: The Activation Barrier (Root Cause Analysis)

The "Hidden" Hydrolysis Requirement

Many researchers treat BPin esters as direct substrates. However, mechanistic studies suggest that under most conditions, the BPin ester must first hydrolyze to the boronic acid (or a hydroxy-boronate species) to undergo transmetallation efficiently.

  • The Problem: If you run this reaction under strictly anhydrous conditions (e.g., dry THF/Dioxane with anhydrous base), the BPin ester remains "locked."

  • The Solution: Controlled introduction of water and strong base is required to "unlock" the reactive species.

Visualizing the Bottleneck

BPin_Activation BPin BPin Ester (Stable/Unreactive) BoronicAcid Boronic Acid / Boronate (Reactive Species) BPin->BoronicAcid Hydrolysis (Rate Limiting Step) Product Coupled Product BPin->Product Direct Path (Very Slow) Water H2O + Base Water->BoronicAcid BoronicAcid->Product Fast Transmetallation (Catalytic Cycle) Pd_Cycle Pd(II)-Ar Complex Pd_Cycle->Product + Electrophile

Figure 1: The Kinetic Bottleneck. Direct transmetallation of BPin (red path) is kinetically disfavored compared to the hydrolysis pathway (green).

Module 2: Optimization Protocol (Step-by-Step)

Protocol A: The "Wet" Suzuki Method (Recommended)

This protocol ensures rapid in situ hydrolysis of the pinacol ester.

Reagents:

  • Substrate: 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (1.2 equiv).

  • Electrophile: Aryl Halide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (Standard); XPhos Pd G2 (Advanced/Difficult cases).

  • Base:

    
     (3.0 equiv).
    
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio).

Procedure:

  • Dissolution: Dissolve the BPin ester and electrophile in 1,4-Dioxane.

  • Activation (Critical): Add the water. Do not use anhydrous solvents.

  • Base Addition: Add

    
    . The presence of water and phosphate creates a buffered alkaline environment (
    
    
    
    pH 11-12) ideal for cleaving the pinacol diol without opening the oxolane ring.
  • Degassing: Sparge with Argon for 10 minutes. Oxygen inhibits the catalyst and can oxidize the oxolane alpha-position.

  • Temperature: Heat to 80–90°C.

    • Checkpoint: Monitor by LCMS. You should see the mass of the BPin ester (M+) disappear and transiently observe the Boronic Acid mass (M-82) before product formation.

Protocol B: The "External Activation" (For Stubborn Cases)

If Protocol A fails, the pinacol group is too stable. You must chemically remove it before adding the catalyst.

  • Hydrolysis: Treat the BPin ester with

    
     (Sodium Periodate) in THF/Water/HCl to cleave the diol.
    
  • Isolation: Extract the free Boronic Acid.

  • Coupling: Use the free acid in the coupling reaction.

    • Note: This is labor-intensive but guarantees the reactive species is present.

Module 3: Troubleshooting Guide (FAQ)

Q1: My starting material is consumed, but I see "homocoupling" of the electrophile. Why?

Diagnosis: The BPin ester is not transmetallating fast enough. The Pd(II)-Aryl species is sitting idle and eventually disproportionates or reacts with itself. Fix:

  • Increase Water: Shift the solvent ratio to 3:1 Dioxane:Water.

  • Switch Catalyst: Use SPhos Pd G2 or XPhos Pd G2 . These bulky, electron-rich Buchwald ligands accelerate transmetallation, grabbing the boron species even if its concentration is low.

Q2: Can the oxolane ring open during the reaction?

Risk Level: Low. Tetrahydrofuran (oxolane) rings are stable to base. They typically only open under strong Lewis Acid conditions (e.g.,


, 

). However, they are sensitive to radical oxidation at the alpha-position (next to the oxygen). Prevention: Ensure thorough degassing (Argon/Nitrogen) to remove oxygen. Avoid radical initiators.
Q3: I see a spot on TLC that doesn't move (Baseline). Is that my product?

Likely Candidate: Boronic Acid.[2][3] If the BPin hydrolyzes but fails to couple, you will generate the free boronic acid, which is highly polar and sticks to the baseline on silica TLC. Verification: Run an LCMS. If you see the mass of the free acid, your catalyst is dead or the oxidative addition into the aryl halide failed.

Module 4: Comparative Data & Decision Matrix

Base & Solvent Selection Table
SystemReactivityRisk to OxolaneRecommendation

/ Toluene / Water
ModerateLowGood starting point.

/ Dioxane / Water
High LowGold Standard. Phosphate aids transmetallation.

/ DMF (Anhydrous)
LowLowAvoid. BPin will not activate efficiently.

/ Water
Very HighModerateUse only if Phosphate fails. High pH.
Troubleshooting Flowchart

Troubleshooting Start Reaction Stalled / Low Yield Check_Water Is Water Present in Solvent? Start->Check_Water Add_Water Add 20% v/v Water (Switch to Dioxane/H2O) Check_Water->Add_Water No Check_Cat Is Catalyst Pd(PPh3)4? Check_Water->Check_Cat Yes Add_Water->Check_Cat Upgrade_Cat Switch to XPhos Pd G2 or SPhos Pd G2 Check_Cat->Upgrade_Cat Yes (Old Gen) Check_Base Is Base Carbonate? Check_Cat->Check_Base No (Already using Gen 2) Upgrade_Cat->Check_Base Upgrade_Base Switch to K3PO4 (3 eq) Check_Base->Upgrade_Base Yes Nuclear Convert BPin to BF3K Salt (Potassium Trifluoroborate) Check_Base->Nuclear No (Already Optimized)

Figure 2: Decision Matrix. Follow this logic path to identify the specific failure mode of your coupling reaction.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

    • Key Insight: Defines the hydrolysis rates of BPin esters vs.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

    • Key Insight: Establishes the superiority of dialkylbiaryl phosphine ligands (XPhos/SPhos)
  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685–696.

    • Key Insight: Provides the methodology for the "Nuclear Option" (converting BPin to BF3K)

Sources

Optimizing reaction temperature and time for 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this compound, typically achieved through a Miyaura borylation reaction, is a critical step in many synthetic pathways.[1][2] This guide will help you optimize your reaction conditions, specifically temperature and time, to achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester.

Issue 1: Low or No Product Yield

Q: I am not getting any, or very little, of my desired product. What are the likely causes and how can I fix this?

A: Low or no yield in a Miyaura borylation can stem from several factors, ranging from catalyst activity to substrate quality. Let's break down the potential culprits and solutions.

Root Cause Analysis and Solutions:

  • Inactive Catalyst: The Palladium catalyst is the heart of this reaction.[3][4] If it's inactive, the catalytic cycle will not proceed.

    • Troubleshooting Steps:

      • Use a Fresh Catalyst: Palladium catalysts, especially those in the Pd(0) state, can be sensitive to air and moisture. Ensure you are using a fresh batch of catalyst or a pre-catalyst that is activated in situ.

      • Proper Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered or electron-rich aryl halides, bulky and electron-rich ligands like XPhos or SPhos can be highly effective.[5]

      • Catalyst Loading: While lower catalyst loading is desirable for process chemistry, if you are struggling with yield, try increasing the catalyst loading to 1-2 mol%.[5]

  • Inappropriate Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[1][6] An incorrect choice or poor quality of the base can halt the reaction.

    • Troubleshooting Steps:

      • Base Strength: A common base for Miyaura borylations is potassium acetate (KOAc).[1][7] Stronger bases can sometimes promote a competing Suzuki coupling if your starting material is an aryl halide and your product is formed.[1]

      • Base Solubility and Lipophilicity: Recent studies have shown that lipophilic bases like potassium 2-ethylhexanoate can significantly improve reaction rates and allow for lower reaction temperatures.[2][8][9]

      • Anhydrous vs. Hydrous Conditions: Some Miyaura borylations are surprisingly accelerated by the presence of a small amount of water, while others require strictly anhydrous conditions.[10] If you are using rigorously dried reagents, consider trying the reaction with a standard grade solvent or a base that is not aggressively dried.

  • Poor Substrate Quality: The purity of your starting materials, 2-(4-bromophenyl)oxolane and bis(pinacolato)diboron (B₂pin₂), is paramount.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Use NMR or other analytical techniques to confirm the purity of your 2-(4-bromophenyl)oxolane. Impurities can interfere with the catalyst.

      • Check B₂pin₂ Quality: B₂pin₂ can degrade over time. It's advisable to use a fresh bottle or recrystallize older batches.

Issue 2: Incomplete Conversion

Q: My reaction stalls and I'm left with a significant amount of starting material. How can I drive the reaction to completion?

A: Incomplete conversion is a common issue and is often related to reaction kinetics and catalyst deactivation. Optimizing temperature and time is key here.

Root Cause Analysis and Solutions:

  • Insufficient Temperature: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step and is temperature-dependent.[3]

    • Troubleshooting Steps:

      • Gradual Temperature Increase: If your reaction is sluggish at a lower temperature (e.g., 80 °C), try incrementally increasing the temperature to 90 °C or 100 °C. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

      • Solvent Choice: Ensure your solvent has a boiling point that can accommodate the desired reaction temperature. Dioxane, toluene, and DMF are common choices with different boiling points.[11]

  • Insufficient Reaction Time: Some reactions are simply slow and require more time to reach completion.

    • Troubleshooting Steps:

      • Extended Reaction Time: If you see product formation but the reaction has stalled, extend the reaction time. Reactions can sometimes require 12-24 hours.[12]

      • Monitor for Catalyst Decomposition: Be aware that at higher temperatures and longer reaction times, catalyst decomposition can become a significant issue, leading to a plateau in conversion.

  • Catalyst Deactivation: The catalyst can fall out of the catalytic cycle over time.

    • Troubleshooting Steps:

      • Add Fresh Catalyst: In some cases, adding a second portion of the catalyst to the stalled reaction can help push it to completion.

Issue 3: Formation of Impurities

Q: I am seeing significant side products in my reaction mixture. What are they and how can I minimize them?

A: The two most common side reactions in Miyaura borylations are protodeboronation and homocoupling.

Root Cause Analysis and Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond of the product, replacing the boronic ester with a hydrogen atom.

    • Causality: This side reaction is often promoted by the presence of water and elevated temperatures.[13]

    • Mitigation Strategies:

      • Control Water Content: While a small amount of water can sometimes be beneficial, excess water can lead to protodeboronation.[10] If you suspect this is an issue, try using anhydrous solvents and reagents.

      • Optimize Temperature: Avoid excessively high temperatures, as this can accelerate the rate of protodeboronation.[13]

  • Homocoupling: This results in the formation of a biaryl species from the coupling of two molecules of your starting aryl halide.

    • Causality: Homocoupling can be promoted by the presence of Pd(II) species and oxygen.[11]

    • Mitigation Strategies:

      • Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen that can lead to homocoupling.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst or a pre-catalyst that readily forms the active Pd(0) species can minimize the presence of Pd(II) at the start of the reaction.

Problem Potential Cause Recommended Action
Low Yield Inactive catalystUse fresh catalyst, optimize ligand, increase catalyst loading.
Inappropriate baseScreen different bases (e.g., KOAc, K₂CO₃, potassium 2-ethylhexanoate).
Poor substrate qualityVerify purity of starting materials.
Incomplete Conversion Insufficient temperatureGradually increase reaction temperature.
Insufficient reaction timeExtend reaction time and monitor progress.
Catalyst deactivationConsider a second addition of catalyst.
Impurity Formation ProtodeboronationControl water content, avoid excessive heat.
HomocouplingDegas the reaction mixture, use a Pd(0) source.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Miyaura borylation to synthesize 4-(Oxolan-2-yl)phenylboronic acid pinacol ester?

A1: There is no single "optimal" temperature, as it depends on several factors including the catalyst system, solvent, and base used. However, a good starting point for this reaction is typically in the range of 80-100 °C .[7]

  • Rationale: This temperature range provides a good balance between achieving a reasonable reaction rate for the oxidative addition of the aryl bromide and minimizing thermal degradation of the catalyst and product. Some modern catalytic systems with highly active ligands may allow for lower reaction temperatures, even down to room temperature in some cases.[7][14] For instance, the use of a lipophilic base like potassium 2-ethylhexanoate has been shown to enable borylation at 35 °C.[8][9]

Q2: How long should I run the reaction?

A2: The reaction time can vary significantly, from a few hours to overnight. A typical reaction time to start with is 2-16 hours .[5]

  • Rationale: It is crucial to monitor the reaction's progress rather than relying on a fixed time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting aryl bromide. The reaction is complete when the starting material is no longer observed. Extending the reaction time unnecessarily can lead to an increase in side products.

Q3: How do I properly set up the reaction to avoid common pitfalls?

A3: A well-designed experimental setup is critical for success.

Experimental Protocol: General Procedure for Miyaura Borylation

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst and reagents.

  • Reagent Addition: To a dry flask, add the 2-(4-bromophenyl)oxolane, bis(pinacolato)diboron (B₂pin₂), the base (e.g., KOAc), and the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) to the flask.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up typically involves filtration to remove inorganic salts, followed by extraction and purification.

Q4: Can I purify the 4-(Oxolan-2-yl)phenylboronic acid pinacol ester using silica gel chromatography?

A4: Yes, but with caution. Boronic acid pinacol esters can be sensitive to silica gel.[15][16]

  • Rationale: The acidic nature of silica gel can cause hydrolysis of the pinacol ester back to the boronic acid, which can lead to poor recovery and streaking on the column.[16]

  • Best Practices for Purification:

    • Rapid Chromatography: If you use silica gel chromatography, perform it quickly.[15]

    • Treated Silica Gel: Consider using silica gel that has been pre-treated with boric acid to reduce its acidity.[17]

    • Alternative Purification: Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is often a better method for purifying boronic acid pinacol esters and can provide a more stable product.

Visualizing the Optimization Workflow

To systematically optimize the reaction temperature and time, a logical workflow should be followed.

OptimizationWorkflow cluster_setup Initial Setup cluster_optimization Optimization Loop cluster_troubleshooting Troubleshooting A Standard Conditions: - 2-(4-bromophenyl)oxolane (1 eq) - B2pin2 (1.1 eq) - Pd catalyst (1-2 mol%) - Ligand (2-4 mol%) - Base (e.g., KOAc, 3 eq) - Solvent (e.g., Dioxane) B Set Temp = 80°C Run for 4h A->B C Analyze Sample (TLC/LC-MS) B->C D Complete Conversion? C->D H Low/No Conversion C->H E Increase Time (e.g., to 8h, 16h) D->E No G Reaction Complete D->G Yes E->C F Increase Temp (e.g., to 90°C, 100°C) F->B Restart with new Temp I Check Catalyst/Base/Reagents H->I Yes J Side Products Observed H->J No J->F No K Optimize Base/Solvent Degas Thoroughly J->K Yes MiyauraBorylation cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR(L_n) ArPdX->ArPdOR Metathesis ArPdBAR Ar-Pd(II)-B(pin)(L_n) ArPdOR->ArPdBAR Transmetalation ArPdBAR->Pd0 Reductive Elimination ArBpin Ar-B(pin) ArPdBAR->ArBpin ArX Ar-X ArX->ArPdX B2pin2 B2pin2 B2pin2->ArPdBAR Base Base (e.g., KOAc) Base->ArPdOR

Caption: The catalytic cycle of the Miyaura borylation reaction.

References

  • Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • de Vries, J. G., & Tran, D. N. (2020). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. [Link]

  • National Institutes of Health. (n.d.). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. [Link]

  • American Chemical Society. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • Reddit. (2025). Troubleshooting a Miyaura borylation. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Organic Syntheses. (n.d.). boronic esters. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Validation & Comparative

Analysis of reaction kinetics of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth analysis of the reaction kinetics for 4-(Oxolan-2-yl)phenylboronic acid pinacol ester , specifically within the context of Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Executive Summary

For researchers selecting between 4-(Oxolan-2-yl)phenylboronic acid pinacol ester (hereafter Compound 1-Pin ) and its free boronic acid analog (Compound 1-OH ), the kinetic trade-off is distinct:

  • Compound 1-Pin exhibits slower reaction kinetics (approx. 2–5x longer induction period) due to the requisite in situ hydrolysis or activation step prior to transmetallation. However, it offers superior atom economy in purification and oxidative stability during storage.

  • Compound 1-OH (Boronic Acid) provides rapid transmetallation but suffers from protodeboronation instability and variable stoichiometry due to anhydride (boroxine) formation.

Recommendation: Use Compound 1-Pin for scale-up and protocols requiring precise stoichiometry. Switch to Compound 1-OH only if the catalytic turnover is stalled by sterically hindered electrophiles or if reaction time is the critical constraint.

Compound Profile & Electronic Analysis

Structural Impact on Kinetics

The 4-(oxolan-2-yl) substituent (a tetrahydrofuran-2-yl group) exerts a specific electronic influence on the reaction center:

  • Steric Environment: Located at the para position, the oxolanyl group does not sterically hinder the boron center. Transmetallation rates are governed primarily by the pinacol ligand, not the aryl substituent.

  • Electronic Effect: The oxolanyl group acts as a weakly activating alkyl substituent with a minor inductive withdrawing effect from the ether oxygen.

    • Result: The nucleophilicity of the carbon-boron bond is moderate. It is less nucleophilic than a 4-methoxy analog but more stable against protodeboronation than electron-poor analogs (e.g., 4-trifluoromethyl).

Physical Properties Comparison
FeaturePinacol Ester (1-Pin)Boronic Acid (1-OH)
Molecular Weight ~274.16 g/mol ~192.02 g/mol
State Solid / CrystallineSolid (often hygroscopic)
Shelf Stability High (Months/Years)Low (Dehydrates to boroxine)
Chromatography Stable on SilicaStreaks/Decomposes

Kinetic Deep Dive: The Activation Barrier

The primary kinetic differentiator is the Activation Pathway . Unlike boronic acids, pinacol esters are "masked" species. They must undergo ligand exchange to become active nucleophiles capable of transmetallation with the Palladium(II) intermediate.

Mechanism A: The Hydrolytic Pathway (Dominant in Aqueous Base)

In standard Suzuki conditions (e.g.,


), the reaction does not proceed directly from the ester.
  • Hydrolysis:

    
    
    
  • Transmetallation: This hydroxyboronate species attacks the

    
     complex.
    
  • Kinetic Penalty: The hydrolysis of the sterically bulky pinacol group is the rate-limiting induction step, often requiring heating (

    
    ) to proceed at useful rates.
    
Mechanism B: The Anhydrous Pathway (Slow)

In the absence of water (e.g.,


), the pinacol ester must form a Lewis acid-base adduct directly (

).
  • Observation: This pathway is significantly slower for pinacol esters compared to neopentyl glycol esters or free acids due to the bulk of the pinacol methyl groups hindering the formation of the necessary tetrahedral boronate intermediate.

Visualization of Kinetic Pathways

The following diagram illustrates the competing pathways and the "Kinetic Bottleneck" introduced by the pinacol ligand.

ReactionKinetics cluster_0 Kinetic Bottleneck Start 4-(Oxolan-2-yl) Phenyl-Bpin (Stable Precursor) Hydrolysis Hydrolysis (Rate Limiting Step) Start->Hydrolysis Aqueous Base (Slow) Direct Direct Activation (Anhydrous) Start->Direct Fluoride/Alkoxide BoronicAcid Free Boronic Acid (Transient) Hydrolysis->BoronicAcid - Pinacol Activated Hydroxyboronate Anion [Ar-B(OH)3]- BoronicAcid->Activated + OH- Complex Pd-Transmetallation Complex Activated->Complex Fast Direct->Complex Sterically Hindered (Very Slow) Product Coupled Biaryl Product Complex->Product Reductive Elimination

Caption: Kinetic pathways for 4-(Oxolan-2-yl)phenylboronic acid pinacol ester. The red zone indicates the hydrolysis bottleneck characteristic of pinacol esters in aqueous media.

Comparative Performance Guide

The following data is synthesized from comparative studies of arylboronate kinetics in Suzuki-Miyaura couplings.

Table 1: Reactivity vs. Stability Matrix
Parameter1-Pin (Pinacol Ester)1-OH (Boronic Acid)MIDA Boronate
Reaction Rate (

)
1.0 (Baseline)~50–100x Faster0.1 (Slow Release)
Induction Time 15–30 mins (requires heat)< 1 minControlled release
Protodeboronation Low (<5% loss)High (10–30% loss at high T)Very Low
Atom Economy Lower (Loss of pinacol)HighLowest (Loss of MIDA)
Purification Elutes cleanly on SilicaStreaks/Retains on SilicaElutes cleanly
Experimental Implication

If you use 1-Pin , you must allow for an induction period. Quenching the reaction too early (e.g., < 1 hour) often results in recovering unreacted starting material, whereas the boronic acid might reach full conversion in that same timeframe.

Experimental Protocols

To maximize the efficiency of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester , we recommend the following protocols which account for its specific kinetic profile.

Protocol A: The "Hydrolytic Acceleration" Method (Recommended)

Best for: Standard synthesis, maximizing yield over speed.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 1-Pin (1.2 equiv) — Excess required to account for slower activation kinetics.

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (3.0 equiv)
      
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).

    • Crucial: The water content is non-negotiable to facilitate pinacol hydrolysis.

  • Procedure:

    • Charge solids into a vial.

    • Add degassed solvents.[1]

    • Step 3 (Critical): Heat to 80–90°C .

    • Note: Unlike boronic acids which may react at RT, 1-Pin requires thermal energy to overcome the steric barrier of the pinacol group during the hydrolysis/activation step.

  • Monitoring: Expect reaction completion in 4–12 hours.

Protocol B: The "Lithium Activation" Method (Anhydrous)

Best for: Water-sensitive substrates where hydrolysis must be avoided.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 1-Pin (1.5 equiv)

    • Catalyst:

      
       (highly active) or XPhos Pd G3.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv).
  • Solvent: Anhydrous THF or Toluene.

  • Mechanism: The hard lithium cation or fluoride anion forces the formation of a tetra-coordinate boronate species without hydrolysis. This is slower than Protocol A but avoids water.

References

  • Kinetic Analysis of Boronic Esters vs. Acids

    • Title: Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles.[2][3]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Hydrolysis Mechanisms in Suzuki Coupling

    • Title: Protodeboronation of (Hetero)
    • Source: University of Edinburgh / JACS
    • URL:[Link]

  • Stability of Pinacol Esters

    • Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[4]

    • Source: Organic Letters[4]

    • URL:[Link][4]

  • General Suzuki-Miyaura Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs
    • URL:[Link]

  • Electronic Effects of Heterocycles

    • Title: Electronic states of tetrahydrofuran molecules studied by electron collisions.[5]

    • Source: Journal of Chemical Physics
    • URL:[Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized Compounds Utilizing 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is a critical determinant of its safety, efficacy, and overall quality.[1][2][3] The presence of impurities, even at trace levels, can significantly impact a drug's therapeutic performance and potentially pose risks to patients.[1] Consequently, robust and accurate methods for purity assessment are paramount. This guide provides an in-depth comparison of purity assessment methodologies, with a specific focus on the application of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester as a derivatizing agent to enhance analytical detection and separation.

The Central Role of Purity in Synthesis and Drug Discovery

Impurity profiling, which includes the identification, quantification, and characterization of impurities, is a mandatory requirement by regulatory authorities such as the ICH, USFDA, and others.[4] These impurities can originate from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or the presence of residual solvents.[2][4] The goal of purity assessment is to ensure that the levels of these impurities are within acceptable, safe limits.[3]

A variety of analytical techniques are employed for this purpose, broadly categorized into chromatographic, spectroscopic, and hyphenated methods.[1][2][4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating impurities, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information.[1][2][4]

Enhancing Detection: The Role of Derivatization

For compounds that lack a strong chromophore, are non-volatile, or exhibit poor ionization efficiency, direct analysis by common techniques can be challenging.[5][6] Chemical derivatization is a powerful strategy to overcome these limitations.[7] By chemically modifying the analyte, its physicochemical properties can be altered to improve chromatographic retention, enhance detector response, and increase the sensitivity and reliability of the analysis.[7]

Boronic acids and their pinacol esters have emerged as versatile reagents in organic synthesis and, increasingly, in analytical chemistry.[8][9] Their unique reactivity and low toxicity make them valuable tools in drug design and discovery.[9]

A Closer Look at 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a specialized boronic acid derivative. The pinacol ester group provides stability, making it less prone to dehydration or oxidation compared to the free boronic acid. The oxolane (tetrahydrofuran) moiety can influence the molecule's polarity and solubility, potentially offering advantages in specific analytical applications.

The primary utility of boronic acid derivatives in purity assessment lies in their ability to react with specific functional groups, such as diols, aminoalcohols, and hydroxy acids, to form stable cyclic boronates.[10] This derivatization can be leveraged to:

  • Introduce a UV-active or fluorescent tag: The phenyl group in 4-(Oxolan-2-yl)phenylboronic acid pinacol ester provides a chromophore, enabling UV detection in HPLC.

  • Improve chromatographic properties: Derivatization can alter the polarity and volatility of an analyte, improving its separation characteristics in both HPLC and GC.[11]

  • Enhance mass spectrometric detection: The boronate derivative may exhibit better ionization efficiency in MS, leading to improved sensitivity.[12]

Comparative Analysis of Purity Assessment Methodologies

The choice of an analytical technique for purity assessment depends on the properties of the compound of interest and the potential impurities.

Method Principle Advantages Limitations Applicability for Derivatization with Boronic Esters
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[2]Gold standard for impurity analysis, versatile, high resolution.[1][2]Requires analytes to have a chromophore for UV detection; polar compounds may have poor retention.Excellent. Derivatization can introduce a chromophore and improve retention.[10]
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[1][2]Ideal for volatile organic impurities and residual solvents.[1][2]Not suitable for non-volatile or thermally unstable compounds.[13]Suitable if the derivatized product is volatile and thermally stable.[10]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[1]Provides molecular weight and structural information; highly sensitive.[1]Can be challenging for isomers; ionization efficiency varies.Highly beneficial. Derivatization can improve ionization and aid in structural elucidation.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about molecular structure and stereochemistry.[4]Powerful for structural elucidation of unknown impurities.[4]Relatively insensitive compared to other techniques.[14]Can be used to confirm the structure of the derivatized product.

Experimental Workflow: Purity Assessment using 4-(Oxolan-2-yl)phenylboronic acid pinacol ester Derivatization followed by HPLC

This section outlines a general protocol for the purity assessment of a synthesized compound containing a diol functionality, a common structural motif in pharmaceuticals.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result Sample Synthesized Compound (with diol impurity) Dissolve Dissolve in Aprotic Solvent Sample->Dissolve Derivatization Add 4-(Oxolan-2-yl)phenylboronic acid pinacol ester Dissolve->Derivatization Reaction Incubate at RT Derivatization->Reaction Injection Inject Sample Reaction->Injection Separation Reversed-Phase HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data Purity Purity Determination Data->Purity

Caption: Experimental workflow for purity assessment using derivatization.

Step-by-Step Protocol
  • Reagent and Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable aprotic solvent (e.g., acetonitrile, THF). The concentration will depend on the expected impurity levels and the sensitivity of the HPLC system.

    • Prepare a stock solution of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester in the same solvent. An excess of the derivatizing agent is typically used to ensure complete reaction.

  • Derivatization Reaction:

    • In a clean vial, mix the sample solution with the derivatizing agent solution.

    • The reaction is often rapid and can proceed at room temperature.[10] Incubation for 15-30 minutes is a good starting point. Optimization of reaction time and temperature may be necessary for specific analytes.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV detector is required.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typical. The gradient program should be optimized to achieve good separation of the derivatized impurity from the main compound and any excess derivatizing agent. It is important to note that pinacolboronate esters can be susceptible to hydrolysis, so minimizing on-column hydrolysis by using appropriate mobile phases and temperatures is crucial.[13][15]

    • Detection: The UV detector should be set to a wavelength where the phenylboronate derivative has strong absorbance.

    • Injection: Inject the derivatized sample onto the HPLC system.

  • Data Analysis and Purity Calculation:

    • Identify the peaks corresponding to the main compound, the derivatized impurity, and any unreacted starting materials or byproducts.

    • The purity of the synthesized compound can be calculated based on the area percentages of the peaks in the chromatogram. For accurate quantification, a reference standard of the impurity would be required to create a calibration curve.

Causality Behind Experimental Choices

  • Aprotic Solvent: The use of an aprotic solvent during derivatization is critical to prevent premature hydrolysis of the pinacol ester.

  • Excess Derivatizing Agent: This ensures that the reaction goes to completion, allowing for accurate quantification of the impurity.

  • Reversed-Phase HPLC: This is a versatile and widely used technique that is well-suited for the separation of a broad range of organic molecules, including the derivatized products.

  • UV Detection: This is a common and robust detection method in HPLC. The phenyl group introduced by the derivatizing agent allows for sensitive detection.

Comparison with Other Derivatizing Agents

While 4-(Oxolan-2-yl)phenylboronic acid pinacol ester is effective for compounds with specific functional groups, other derivatizing agents are available for different types of analytes.

Derivatizing Agent Target Functional Group(s) Key Advantages Considerations
Dansyl Chloride Primary and secondary amines, phenolsEnhances fluorescence and ionization efficiency.[7]Can be non-specific.
Pentafluoropropionic Anhydride (PFPA) Amines, alcohols, phenolsProduces volatile derivatives suitable for GC-MS.[16]Reaction byproducts may need to be removed.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Alcohols, phenols, carboxylic acids, aminesForms stable and volatile trimethylsilyl (TMS) derivatives for GC analysis.Reagents are sensitive to moisture.
Alizarin Red S Boronic acidsForms fluorescent complexes for selective detection of boronic acids.[5][17][18]Specific to boronic acids themselves, not for derivatizing other analytes.

Trustworthiness: A Self-Validating System

The described protocol incorporates self-validating elements:

  • Specificity of Reaction: The reaction of boronic acids with diols is highly specific, reducing the likelihood of side reactions that could complicate the chromatogram.

  • Chromatographic Separation: The HPLC method should be developed to resolve the derivatized impurity from all other components, ensuring that the peak area accurately reflects the amount of the impurity.

  • Use of Controls: Running a blank (solvent only) and a control sample (synthesized compound without the derivatizing agent) helps to identify any extraneous peaks and confirm that the observed impurity peak is a result of the derivatization reaction.

Conclusion

The purity of synthesized compounds is a non-negotiable aspect of chemical research and pharmaceutical development. While standard analytical techniques form the bedrock of purity assessment, the use of derivatizing agents like 4-(Oxolan-2-yl)phenylboronic acid pinacol ester provides a powerful tool to enhance the detectability and separation of otherwise challenging analytes. By understanding the principles of derivatization and carefully selecting the appropriate reagent and analytical method, researchers can achieve a more accurate and comprehensive impurity profile, ultimately contributing to the development of safer and more effective chemical entities.

References

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). Vertex AI Search.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Impurity Profiling: Theory and Practice. PharmaInfo.
  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). ResearchGate.
  • Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Key Metrics for Monitoring Quality in Chemical Synthesis. (2025, August 1). Pure Synth.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015, October 23). PubMed.
  • How to determine the purity of newly synthesized organic compound?. (2018, October 20). ResearchGate.
  • Revision of Purity Criteria for Tested Compounds. (2009, January 2). Journal of Medicinal Chemistry.
  • HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development. (2023, August 13). MDPI.
  • Analytical Services for Purity Determination. BOC Sciences.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019, January 8). ACS Publications.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). MDPI.
  • Strategies for the analysis of highly reactive pinacolboronate esters. (2025, August 7). ResearchGate.
  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC.
  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2023, May 23). PMC.
  • A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines. Benchchem.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International.
  • GC Derivatization. MilliporeSigma.
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